Nirogacestat Hydrobromide

Beschreibung

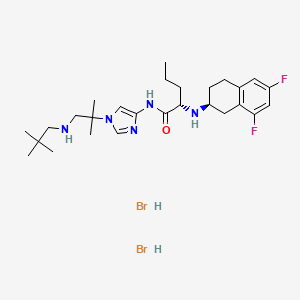

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]amino]-N-[1-[1-(2,2-dimethylpropylamino)-2-methylpropan-2-yl]imidazol-4-yl]pentanamide;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41F2N5O.2BrH/c1-7-8-23(32-20-10-9-18-11-19(28)12-22(29)21(18)13-20)25(35)33-24-14-34(17-31-24)27(5,6)16-30-15-26(2,3)4;;/h11-12,14,17,20,23,30,32H,7-10,13,15-16H2,1-6H3,(H,33,35);2*1H/t20-,23-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXEYYZYDWLAIPW-KBVFCZPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)NC2CCC3=C(C2)C(=CC(=C3)F)F.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)N[C@H]2CCC3=C(C2)C(=CC(=C3)F)F.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43Br2F2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

651.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1962925-29-6 | |

| Record name | Nirogacestat hydrobromide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1962925296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NIROGACESTAT HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T1XY6L45Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nirogacestat Hydrobromide: A Technical Guide to its Mechanisms of Action Beyond Notch Signaling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nirogacestat, an orally bioavailable small molecule inhibitor of gamma-secretase, has garnered significant attention for its clinical efficacy in desmoid tumors, primarily attributed to its potent inhibition of the Notch signaling pathway. However, the therapeutic potential of Nirogacestat extends beyond this canonical mechanism. As a modulator of gamma-secretase, an intramembrane protease with a broad range of substrates, Nirogacestat influences various other signaling pathways and cellular processes. This technical guide provides an in-depth exploration of these non-Notch mechanisms, with a particular focus on the well-documented modulation of B-cell maturation antigen (BCMA) and its implications for cancer therapy. We will delve into the quantitative data from preclinical and clinical studies, detail key experimental protocols, and visualize the intricate molecular interactions and experimental workflows.

The Central Role of Gamma-Secretase Inhibition

Gamma-secretase is a multi-subunit protease complex responsible for the intramembrane cleavage of a multitude of type I transmembrane proteins.[1] This cleavage event is a critical step in regulated intramembrane proteolysis (RIP), a process that releases intracellular domains (ICDs) from the membrane, allowing them to translocate to the nucleus and regulate gene expression, or leads to the shedding of extracellular domains (ECDs). While Notch receptors are the most studied substrates of gamma-secretase, numerous other proteins involved in cell adhesion, receptor signaling, and cell fate decisions are also processed by this enzyme.[2][3][4]

Nirogacestat (formerly PF-03084014) is a selective and reversible non-competitive inhibitor of gamma-secretase.[5] Its mechanism of action is centered on binding to the presenilin subunit, the catalytic core of the gamma-secretase complex, thereby preventing the cleavage of its substrates.[1] This inhibitory action is the foundation for its effects on both Notch and non-Notch pathways.

Beyond Notch: The Modulation of B-Cell Maturation Antigen (BCMA)

The most significant and clinically relevant non-Notch mechanism of Nirogacestat is its impact on B-cell maturation antigen (BCMA), a key therapeutic target in multiple myeloma.[6]

The BCMA Shedding Process

BCMA, a member of the tumor necrosis factor receptor superfamily, is highly expressed on the surface of mature B lymphocytes and plasma cells, including malignant multiple myeloma cells. It plays a crucial role in the survival and proliferation of these cells. A key feature of BCMA biology is the shedding of its extracellular domain from the cell surface by gamma-secretase.[6] This process has two important consequences for BCMA-targeted therapies:

-

Reduced Target Density: The cleavage of BCMA reduces the number of intact receptors on the cell surface, thereby diminishing the target available for therapeutic agents like antibody-drug conjugates (ADCs), CAR-T cells, and bispecific antibodies.

-

Generation of Soluble BCMA (sBCMA): The shed ECD circulates in the blood as soluble BCMA (sBCMA). sBCMA can act as a decoy receptor, binding to and neutralizing BCMA-targeted therapies before they can reach the tumor cells, thus limiting their efficacy.[6]

Nirogacestat's Impact on BCMA

By inhibiting gamma-secretase, Nirogacestat prevents the cleavage of BCMA, leading to a dual benefit for BCMA-targeted cancer therapies:[6]

-

Increased Membrane-Bound BCMA (mbBCMA): Inhibition of shedding leads to an accumulation of full-length BCMA on the surface of myeloma cells, significantly increasing the target density for BCMA-directed treatments.

-

Decreased Soluble BCMA (sBCMA): Consequently, the levels of decoy sBCMA in the tumor microenvironment and systemic circulation are reduced.

This mechanism provides a strong rationale for combining Nirogacestat with various BCMA-targeted modalities to enhance their anti-myeloma activity.

Quantitative Data on BCMA Modulation

Preclinical and clinical studies have provided robust quantitative data on the effects of Nirogacestat on BCMA expression.

| Parameter | Cell Line/System | Value | Reference |

| IC50 for γ-secretase (cell-free) | HeLa cell membranes | 6.2 nM | [5] |

| IC50 for Notch cleavage (cellular) | HPB-ALL cells | 13.3 nM | [7] |

| Effect on mbBCMA | Multiple Myeloma Cell Lines | Up to 20-fold increase | [8] |

| Effect on sBCMA | Multiple Myeloma Cell Lines | Significant decrease | [8] |

| Time to Max mbBCMA Increase | Multiple Myeloma Cell Lines | 4-8 hours | [8] |

| Time to Max mbBCMA Increase | Healthy Volunteer Plasma Cells | 4-8 hours | [8] |

Experimental Protocols

-

Cell Preparation: Multiple myeloma cell lines or primary plasma cells are treated with varying concentrations of Nirogacestat or vehicle control for specified durations.

-

Staining: Cells are washed and stained with a fluorochrome-conjugated anti-BCMA antibody. A viability dye is included to exclude dead cells.

-

Data Acquisition: Samples are analyzed on a flow cytometer.

-

Analysis: The geometric mean fluorescence intensity (gMFI) of the BCMA signal on viable cells is quantified. The fold change in gMFI relative to the vehicle control is calculated to determine the increase in mbBCMA expression.

-

Sample Collection: Supernatants from cell cultures treated with Nirogacestat or vehicle control are collected.

-

ELISA Procedure: A commercially available human BCMA ELISA kit is used according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the samples, followed by a detection antibody and a substrate for colorimetric detection.

-

Quantification: The concentration of sBCMA in the supernatants is determined by comparing the optical density of the samples to a standard curve of recombinant human BCMA.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Nirogacestat inhibits gamma-secretase, increasing membrane BCMA and reducing soluble BCMA.

Caption: Workflow for assessing Nirogacestat's effect on BCMA expression.

Other Potential Non-Notch Mechanisms of Nirogacestat

Given the extensive list of gamma-secretase substrates, Nirogacestat has the potential to influence a wide array of biological processes beyond Notch and BCMA modulation. While the direct effects of Nirogacestat on these substrates are less characterized, understanding the landscape of gamma-secretase targets provides a framework for future research and potential therapeutic applications.

Substrates in Cell Adhesion and Migration

Gamma-secretase cleaves several proteins involved in cell-cell and cell-matrix interactions, including:

-

Cadherins (E-cadherin and N-cadherin): Cleavage of cadherins can release intracellular fragments that participate in signaling. Inhibition of this process could alter cell adhesion properties.[4]

-

CD44: This cell surface glycoprotein is involved in cell adhesion, migration, and signaling. Its processing by gamma-secretase is implicated in cancer progression.[9]

Substrates in Receptor Tyrosine Kinase (RTK) Signaling

-

ErbB4: A member of the epidermal growth factor receptor (EGFR) family, ErbB4's intracellular domain is released by gamma-secretase and can translocate to the nucleus to regulate gene expression.[10] Interference with this process could impact ErbB4-mediated signaling.

Emerging Areas of Investigation

-

Ovarian Granulosa Cell Tumors: Nirogacestat is in clinical development for this indication. While the mechanism is thought to involve Notch, potential off-target effects contributing to its efficacy are an area of active investigation.[6]

-

Cholangiocarcinoma and the TAZ Pathway: Preclinical evidence suggests a link between Notch signaling and the Hippo pathway effector TAZ in cholangiocarcinoma. As Nirogacestat inhibits Notch, it may indirectly affect TAZ-mediated oncogenic signaling. However, direct experimental validation of Nirogacestat's impact on the TAZ pathway is still needed.[11]

Clinical Implications and Future Directions

The understanding of Nirogacestat's mechanism of action beyond Notch has significant clinical implications. The robust preclinical and emerging clinical data on its ability to potentiate BCMA-targeted therapies has paved the way for combination trials in multiple myeloma.[6] The DeFi trial, which led to the approval of Nirogacestat for desmoid tumors, demonstrated its clinical benefit and manageable safety profile, providing a foundation for exploring its use in other indications where gamma-secretase substrates play a pathogenic role.[12][13][14][15][16][17][18][19][20][21]

Future research should focus on:

-

Comprehensive Off-Target Profiling: Unbiased proteomic studies to identify the full spectrum of gamma-secretase substrates affected by clinically relevant concentrations of Nirogacestat.

-

Functional Characterization of Non-Notch Effects: Elucidating the downstream functional consequences of inhibiting the cleavage of other key gamma-secretase substrates in various disease contexts.

-

Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to benefit from Nirogacestat, either as a monotherapy or in combination, based on the expression and activity of relevant gamma-secretase substrates.

Conclusion

Nirogacestat is a paradigm of a targeted therapy with a broader mechanism of action than initially appreciated. While its inhibition of Notch signaling is central to its efficacy in desmoid tumors, its profound impact on BCMA biology has opened up new therapeutic avenues in multiple myeloma. The continued exploration of its effects on the broader landscape of gamma-secretase substrates will undoubtedly uncover new biological insights and potentially expand its clinical utility to a wider range of diseases. This technical guide serves as a comprehensive resource for understanding the multifaceted pharmacology of Nirogacestat and for guiding future research and drug development efforts.

References

- 1. Gamma secretase - Wikipedia [en.wikipedia.org]

- 2. Proteomic Profiling of γ-Secretase Substrates and Mapping of Substrate Requirements | PLOS Biology [journals.plos.org]

- 3. The Many Substrates of Presenilin/γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure, Mechanism and Inhibition of γ-Secretase and Presenilin-Like Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. springworkstx.com [springworkstx.com]

- 7. selleckchem.com [selleckchem.com]

- 8. In Vivo Modeling of Patient Genetic Heterogeneity Identifies New Ways to Target Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Repurposing nirogacestat, a gamma secretase enzyme inhibitor in desmoid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gamma-secretase: substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Hippo pathway effector TAZ induces intrahepatic cholangiocarcinoma in mice and is ubiquitously activated in the human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. targetedonc.com [targetedonc.com]

- 14. Clinical Activity of the γ-Secretase Inhibitor PF-03084014 in Adults With Desmoid Tumors (Aggressive Fibromatosis) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Repurposing nirogacestat, a gamma secretase enzyme inhibitor in desmoid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Nirogacestat Shrinks Desmoid Tumors - NCI [cancer.gov]

- 17. Efficacy and Safety of Long-Term Continuous Nirogacestat Treatment in Adults With Desmoid Tumors: Results From the DeFi Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Nirogacestat, a γ-Secretase Inhibitor for Desmoid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Nirogacestat—the pathway to approval of the first treatment for desmoid tumors, a rare disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

- 21. fda.gov [fda.gov]

Investigating Nirogacestat's effect on the Wnt/β-catenin pathway

An In-depth Technical Guide to the Effects of Nirogacestat on the Wnt/β-catenin Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nirogacestat, sold under the brand name Ogsiveo, is a first-in-class, oral, selective, and reversible small-molecule inhibitor of the gamma-secretase enzyme.[1][2][3][4] It is the first medication approved by the US Food and Drug Administration (FDA) for the treatment of desmoid tumors, which are rare and locally aggressive soft tissue neoplasms.[1][4] The pathogenesis of desmoid tumors is frequently linked to dysregulation of the Wnt/β-catenin signaling pathway, often due to mutations in the CTNNB1 or APC genes.[4][5][6]

While nirogacestat directly targets the gamma-secretase enzyme, a key component of the Notch signaling pathway, its therapeutic efficacy in desmoid tumors is also attributed to its modulatory effects on the Wnt/β-catenin pathway.[3][7] This is due to the significant crosstalk that exists between the Notch and Wnt/β-catenin signaling cascades.[7][8][9][10] This technical guide provides a detailed overview of the mechanism of action of nirogacestat, its impact on the Wnt/β-catenin pathway, quantitative data from relevant studies, and detailed experimental protocols for investigating these effects.

Mechanism of Action: An Interplay of Notch and Wnt/β-catenin Signaling

Nirogacestat's primary mechanism of action is the inhibition of gamma-secretase, a multi-subunit protease complex.[2] Gamma-secretase is responsible for the intramembrane cleavage of several transmembrane proteins, most notably the Notch receptor.[2][5]

The Canonical Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and adult tissue homeostasis. In the "off" state, a destruction complex comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. In the "on" state, the binding of a Wnt ligand to its Frizzled (Fzd) and LRP5/6 co-receptors leads to the disassembly of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for TCF/LEF transcription factors, driving the expression of target genes such as c-Myc and Axin2.[10][11]

Nirogacestat's Primary Target: The Notch Signaling Pathway

The Notch signaling pathway is a highly conserved cell-to-cell communication system that regulates cell fate decisions. Upon ligand binding, the Notch receptor undergoes proteolytic cleavages, with the final cut being mediated by gamma-secretase. This releases the Notch Intracellular Domain (NICD), which translocates to the nucleus and activates the transcription of target genes, such as Hes1.[2][5] Nirogacestat inhibits this final cleavage step, thereby blocking Notch signaling.[2]

Crosstalk and Indirect Modulation of Wnt/β-catenin

The therapeutic effect of nirogacestat in Wnt-driven desmoid tumors is explained by the intricate crosstalk between the Notch and Wnt/β-catenin pathways.[7][8][10] This interplay can occur at multiple levels:

-

Cooperative Transcriptional Mechanisms: Both pathways can regulate a common set of downstream target genes.

-

Reciprocal Regulation: The activity of one pathway can influence the expression of components of the other.

-

Direct Molecular Crosstalk: Proteins from one pathway can directly interact with and modulate the activity of proteins in the other.

By inhibiting Notch signaling, nirogacestat can indirectly lead to a downregulation of the Wnt/β-catenin pathway.[7] For instance, studies with other gamma-secretase inhibitors have shown that inhibiting Notch signaling can lead to a decrease in the levels of β-catenin and its downstream targets like c-Myc and Axin2.[12] This suggests that Notch activity may be required to maintain a high level of Wnt/β-catenin signaling in certain cellular contexts, such as in desmoid tumors.[7]

References

- 1. Nirogacestat - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Nirogacestat? [synapse.patsnap.com]

- 3. Nirogacestat—the pathway to approval of the first treatment for desmoid tumors, a rare disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. ogsiveo.com [ogsiveo.com]

- 6. Preclinical efficacy of the Wnt/β-catenin pathway inhibitor BC2059 for the treatment of desmoid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Gamma-Secretase Inhibitor IX (GSI) Impairs Concomitant Activation of Notch and Wnt-Beta-Catenin Pathways in CD44+ Gastric Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ascopubs.org [ascopubs.org]

- 10. Repurposing nirogacestat, a gamma secretase enzyme inhibitor in desmoid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide: Nirogacestat as a Chemical Probe for Gamma-Secretase Activity

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: The gamma-secretase (γ-secretase) complex, a multi-subunit intramembrane protease, is a critical mediator of cell signaling and a high-value therapeutic target. Its dysregulation is implicated in pathologies ranging from cancer to Alzheimer's disease. Understanding its function requires precise molecular tools. Nirogacestat (Ogsiveo®) has emerged as a potent, selective, and reversible inhibitor of γ-secretase, making it an invaluable chemical probe for elucidating the enzyme's biological roles. This technical guide details the mechanism of action of nirogacestat, provides a quantitative summary of its activity, and presents detailed experimental protocols for its use in interrogating γ-secretase function, with a primary focus on the canonical Notch signaling pathway.

The Gamma-Secretase Complex: A Protease Within the Membrane

Gamma-secretase is a unique enzyme complex responsible for regulated intramembrane proteolysis (RIP), a process of cleaving type I transmembrane proteins within their membrane-spanning domains.[1] This cleavage releases intracellular domains (ICDs) that can translocate to the nucleus and modulate gene transcription.[1] The active complex is composed of four essential protein subunits:

-

Presenilin (PSEN1 or PSEN2): The catalytic subunit containing the active site aspartate residues. Nirogacestat directly binds to the presenilin-1 subunit.[1][2]

-

Nicastrin (NCT): A large glycoprotein that functions as a receptor for substrate docking.[1][3]

-

Anterior pharynx-defective 1 (APH-1): A scaffold protein crucial for the stability and assembly of the complex.[1][3]

-

Presenilin enhancer 2 (PEN-2): A small protein required for the final maturation and activation of the complex.[1]

This complex processes over 90 known substrates, including the Amyloid Precursor Protein (APP) and the Notch family of receptors, highlighting its central role in cellular signaling.[1][4]

Nirogacestat: A Profile of a Selective Chemical Probe

Nirogacestat (formerly PF-03084014) is an orally bioavailable, non-competitive, and selective small-molecule inhibitor of γ-secretase.[5][6] Cryogenic electron microscopy has revealed that nirogacestat binds within the catalytic presenilin 1 subunit, obstructing the substrate cleavage site through hydrogen bonds with lysine (K380) and leucine (L432) residues.[2] This mechanism effectively and reversibly blocks the proteolytic function of the enzyme.[6] Its development was initially explored for Alzheimer's disease due to γ-secretase's role in producing amyloid-β peptides, but it has found its primary application in diseases driven by aberrant Notch signaling, such as desmoid tumors.[7][8]

Quantitative Data: Potency and Activity of Nirogacestat

The potency of nirogacestat has been quantified across various assays. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating its effectiveness as a chemical probe.

| Target / Assay Type | Cell Line / Condition | IC50 (nM) | Reference |

| γ-Secretase (cell-free) | HeLa cell membranes (Aβ production) | 6.2 | [2][6][9] |

| γ-Secretase (cell-free) | (Amyloid β-40 production) | 6.2 | [2] |

| γ-Secretase (whole-cell) | (Amyloid β1-x production) | 1.2 | [2] |

| Notch1 Cleavage | HPB-ALL cells | 13.3 | [9] |

| Notch1 (NICD) | Cellular Assay | 30.6 | [2] |

| Notch2 (NICD) | Cellular Assay | 27.8 | [2] |

| Notch3 (NICD) | Cellular Assay | 11.5 | [2] |

| Notch4 (NICD) | Cellular Assay | 42.6 | [2] |

| APP (Intracellular Domain) | Cellular Assay | 19.3 | [2] |

| Amyloid β-40 | Cellular Assay | 25.8 | [2] |

Probing the Notch Signaling Pathway with Nirogacestat

The Notch signaling pathway is a highly conserved system that regulates cell fate, proliferation, and differentiation.[10][11] Its activation is critically dependent on γ-secretase activity.

The canonical pathway is initiated when a ligand (e.g., Delta-like or Jagged) on a "signal-sending" cell binds to a Notch receptor on an adjacent "signal-receiving" cell.[12][13] This binding triggers two sequential proteolytic cleavages:

-

S2 Cleavage: An ADAM family metalloprotease cleaves the extracellular domain of the Notch receptor.[12]

-

S3 Cleavage: The remaining membrane-tethered portion is then cleaved by the γ-secretase complex.[12][14]

This S3 cleavage releases the Notch Intracellular Domain (NICD), which translocates to the nucleus.[10][15] In the nucleus, NICD forms a complex with the transcription factor CSL, converting it from a repressor to an activator and initiating the transcription of target genes like those in the HES and HEY families.[15]

Nirogacestat blocks the S3 cleavage step, preventing the release of NICD and thereby inhibiting downstream gene transcription.[10][16] This makes it an ideal tool for studying the physiological and pathological consequences of Notch pathway inhibition.

Experimental Protocols for Investigating Gamma-Secretase Activity

Nirogacestat can be used in a variety of assays to probe γ-secretase function. The following are representative protocols for key experiments.

In Vitro Gamma-Secretase Activity Assay (Fluorometric)

This assay provides a direct measure of γ-secretase enzymatic activity in a cell-free system.

Principle: The assay utilizes a synthetic peptide substrate mimicking the γ-secretase cleavage site of a protein like APP. The peptide is flanked by a fluorescent reporter (e.g., EDANS) and a quencher molecule (e.g., DABCYL). In the intact peptide, fluorescence is suppressed. Upon cleavage by γ-secretase, the reporter is separated from the quencher, resulting in a quantifiable increase in fluorescence.[1][17]

Methodology:

-

Enzyme Preparation: Prepare detergent-solubilized γ-secretase from cell membranes (e.g., from HeLa or IMR-32 cells) via fractionation.[1]

-

Reaction Setup: In a black 96-well microplate, add the enzyme preparation diluted in a suitable reaction buffer.

-

Compound Addition: Add nirogacestat at various concentrations (typically a serial dilution) to the wells. Include a vehicle control (e.g., DMSO).

-

Reaction Initiation: Add the fluorogenic substrate to each well to start the reaction.

-

Incubation: Cover the plate to protect it from light and incubate at 37°C for 1-4 hours.

-

Fluorescence Measurement: Read the fluorescence intensity using a microplate fluorimeter (e.g., excitation at 355 nm and emission at 510 nm).[17]

-

Data Analysis: Calculate the percent inhibition relative to the vehicle control and plot against the log of nirogacestat concentration to determine the IC50 value.

Cell-Based Assay: Western Blot for Notch Activation

This method assesses the effect of nirogacestat on γ-secretase activity within a cellular context by measuring the levels of cleaved Notch (NICD).

Principle: Cells are treated with nirogacestat, and the level of NICD is quantified by Western blotting. A reduction in NICD levels relative to a loading control indicates inhibition of γ-secretase.[18]

Methodology:

-

Cell Culture and Treatment: Plate cells of interest (e.g., HPB-ALL, a T-cell leukemia line with activating Notch1 mutations) and allow them to adhere or reach a desired confluency. Treat the cells with varying concentrations of nirogacestat for a specified time (e.g., 24-72 hours).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[18]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.[18]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.[18]

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved Notch1 (Val1744) overnight at 4°C. Subsequently, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18] Also probe for a loading control (e.g., β-actin or GAPDH).

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[18]

-

Analysis: Quantify band intensity using densitometry software. Normalize NICD levels to the loading control to determine the effect of nirogacestat.

Cell Proliferation/Viability Assay

This assay determines the downstream functional effect of γ-secretase inhibition on cell growth, particularly in cell lines dependent on Notch signaling.

Principle: A metabolic indicator dye (e.g., Resazurin) is added to cells following treatment with nirogacestat. Viable, metabolically active cells reduce the blue Resazurin to the pink, highly fluorescent Resorufin. The fluorescent signal is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.[9]

-

Compound Addition: Add serial dilutions of nirogacestat to the wells and incubate for a desired period (e.g., 72 hours to 7 days).[9]

-

Reagent Addition: Add Resazurin solution to each well and incubate for 2-4 hours at 37°C.[9]

-

Fluorescence Reading: Measure fluorescence with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 for cell growth inhibition.

Applications and Considerations

Nirogacestat's utility as a chemical probe extends to various research areas:

-

Oncology: It is a powerful tool for studying cancers with dysregulated Notch signaling, such as desmoid tumors, T-cell acute lymphoblastic leukemia (T-ALL), and ovarian granulosa cell tumors.[16][19]

-

Multiple Myeloma: γ-secretase also cleaves B-cell maturation antigen (BCMA), a key therapeutic target in multiple myeloma. Nirogacestat can be used to study how inhibiting this cleavage increases BCMA density on the cell surface, potentially enhancing the efficacy of BCMA-targeted therapies.[20][21]

-

Neuroscience: While clinical development for Alzheimer's disease was halted, nirogacestat remains a useful tool for laboratory research into the processing of APP and the generation of amyloid-β peptides.[2][11]

Considerations: When using nirogacestat, researchers should be aware that it will inhibit the processing of all γ-secretase substrates. Therefore, observed phenotypes may result from the inhibition of multiple signaling pathways. Appropriate controls and complementary experiments, such as genetic knockdown of specific substrates, are recommended to dissect the precise mechanisms of action.

Conclusion

Nirogacestat is a well-characterized, potent, and selective chemical probe for the study of γ-secretase. Its ability to specifically inhibit the catalytic activity of the complex allows researchers to dissect the roles of γ-secretase-dependent signaling pathways in health and disease. The quantitative data and detailed protocols provided in this guide offer a robust framework for scientists and drug developers to effectively utilize nirogacestat in their research endeavors, ultimately advancing our understanding of this critical intramembrane protease.

References

- 1. benchchem.com [benchchem.com]

- 2. Nirogacestat - Wikipedia [en.wikipedia.org]

- 3. Repurposing nirogacestat, a gamma secretase enzyme inhibitor in desmoid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellular mechanisms of γ-secretase substrate selection, processing and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nirogacestat | C27H41F2N5O | CID 46224413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. drughunter.com [drughunter.com]

- 8. dtrf.org [dtrf.org]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. What is the mechanism of Nirogacestat? [synapse.patsnap.com]

- 11. What is Nirogacestat used for? [synapse.patsnap.com]

- 12. Notch Signaling | Cell Signaling Technology [cellsignal.com]

- 13. cusabio.com [cusabio.com]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. resources.rndsystems.com [resources.rndsystems.com]

- 18. benchchem.com [benchchem.com]

- 19. aacrjournals.org [aacrjournals.org]

- 20. springworkstx.com [springworkstx.com]

- 21. Kinetics of Nirogacestat-Mediated Increases in B-cell Maturation Antigen on Plasma Cells Inform Therapeutic Combinations in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Evidence for Nirogacestat's Anti-Angiogenic Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nirogacestat (Ogsiveo™) is an orally bioavailable, selective, and reversible small-molecule inhibitor of the gamma-secretase enzyme complex.[1][2] While clinically approved for the treatment of progressing desmoid tumors, a growing body of preclinical evidence suggests that Nirogacestat may also possess anti-angiogenic properties.[1] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. This technical guide summarizes the available in vitro evidence for the anti-angiogenic effects of Nirogacestat and other gamma-secretase inhibitors, providing detailed experimental protocols and elucidating the underlying signaling pathways.

Mechanism of Action: Targeting Gamma-Secretase in the Angiogenic Cascade

Nirogacestat's primary molecular target is gamma-secretase, a multi-subunit protease complex.[3] This enzyme plays a crucial role in the processing of several transmembrane proteins involved in angiogenesis, most notably Notch receptors and Vascular Endothelial Growth Factor Receptor-1 (VEGFR-1).[4][5] By inhibiting gamma-secretase, Nirogacestat can modulate these key signaling pathways, thereby interfering with the complex process of new blood vessel formation.

The Notch signaling pathway is a critical regulator of cell fate decisions in endothelial cells, influencing vessel sprouting and branching.[4][6] Similarly, the VEGF signaling pathway is a potent driver of angiogenesis.[5] The interplay between these two pathways, and the role of gamma-secretase in their regulation, forms the basis for the hypothesized anti-angiogenic effects of Nirogacestat.

Signaling Pathways

The following diagram illustrates the central role of gamma-secretase in the Notch and VEGF signaling pathways and the putative mechanism of action for Nirogacestat in an endothelial cell.

Caption: Nirogacestat's Mechanism in Endothelial Cells.

In Vitro Angiogenesis Assays: Experimental Protocols and Data

While specific in vitro angiogenesis data for Nirogacestat is limited in publicly available literature, we can infer its potential effects and outline the standard experimental protocols used to evaluate anti-angiogenic compounds. The following sections describe key assays and present surrogate data from studies on other gamma-secretase inhibitors.

Endothelial Cell Proliferation Assay

This assay assesses the effect of a compound on the growth of endothelial cells, a fundamental process in angiogenesis.

Experimental Protocol:

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 2 x 10³ to 5 x 10³ cells per well in complete endothelial growth medium.

-

Compound Treatment: After cell attachment (typically 24 hours), the medium is replaced with a basal medium containing varying concentrations of Nirogacestat or a vehicle control. In some experiments, a pro-angiogenic factor like VEGF (e.g., 20 ng/mL) is added to stimulate proliferation.

-

Incubation: Cells are incubated for 48-72 hours.

-

Quantification: Cell proliferation is quantified using a colorimetric assay such as MTS or WST-1, or by direct cell counting. The absorbance is read using a microplate reader.

-

Data Analysis: The percentage of proliferation inhibition is calculated relative to the vehicle-treated control. The IC₅₀ value (the concentration at which 50% of proliferation is inhibited) is determined.

Endothelial Cell Migration Assay (Wound Healing & Transwell)

Cell migration is essential for endothelial cells to move into and populate the area of new vessel formation.

Experimental Workflow: Wound Healing Assay

Caption: Workflow for the Wound Healing Migration Assay.

Experimental Protocol: Transwell Assay

-

Chamber Setup: Transwell inserts with an 8 µm pore size membrane are placed in a 24-well plate.

-

Chemoattractant: The lower chamber is filled with endothelial basal medium containing a chemoattractant (e.g., VEGF or 10% FBS).

-

Cell Seeding: HUVECs are resuspended in a serum-free medium with various concentrations of Nirogacestat and seeded into the upper chamber.

-

Incubation: The plate is incubated for 4-24 hours to allow cell migration through the pores.

-

Staining and Counting: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. Migrated cells on the lower surface are fixed and stained with crystal violet.

-

Quantification: The number of migrated cells is counted in several random fields under a microscope.

Surrogate Data for Gamma-Secretase Inhibitors:

| Assay Type | Compound | Cell Line | Effect on Migration | Reference |

| Transwell & Wound Healing | Nirogacestat | 92.1 Uveal Melanoma | Repressed Migration | [7] |

Note: This study was conducted on melanoma cells, not endothelial cells, but demonstrates the potential anti-migratory effects of Nirogacestat.

Endothelial Cell Tube Formation Assay

This assay is a hallmark of in vitro angiogenesis research, as it assesses the ability of endothelial cells to differentiate and form capillary-like structures.

Experimental Protocol:

-

Matrix Coating: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to solidify at 37°C.

-

Cell Suspension: HUVECs are harvested and resuspended in a basal medium containing the desired concentrations of Nirogacestat and any pro-angiogenic stimuli.

-

Seeding: The cell suspension is seeded onto the solidified matrix.

-

Incubation: The plate is incubated for 4-18 hours.

-

Visualization and Quantification: The formation of tube-like structures is observed and photographed using a microscope. The degree of tube formation is quantified by measuring parameters such as the number of nodes, number of meshes, and total tube length using image analysis software.

Surrogate Data for a Gamma-Secretase Inhibitor ("Compound X"):

| Assay Type | Compound | Cell Line | Effect on Angiogenic Sprouting | Concentration (EC₅₀) | Reference |

| 3D Collagen Sprouting | Compound X | HUVEC | Promoted Sprouting | 8.8 µM | [4][6] |

Note: Interestingly, this study on a different gamma-secretase inhibitor showed a pro-angiogenic effect, highlighting the complexity of targeting this enzyme and the need for direct experimental validation with Nirogacestat.

Discussion and Future Directions

The available in vitro data, primarily from studies on other gamma-secretase inhibitors, suggests that Nirogacestat has the potential to modulate angiogenesis. Its mechanism of action through the inhibition of Notch and VEGFR-1 processing provides a strong rationale for its anti-angiogenic activity. However, the conflicting results from different gamma-secretase inhibitors underscore the necessity for direct and comprehensive in vitro studies on Nirogacestat's effects on endothelial cells.

Future research should focus on:

-

Conducting the described in vitro angiogenesis assays (proliferation, migration, and tube formation) with Nirogacestat using relevant endothelial cell lines (e.g., HUVECs, HMVECs).

-

Investigating the effect of Nirogacestat on VEGF-induced angiogenesis in vitro.

-

Elucidating the specific downstream effects of Nirogacestat on gene expression in endothelial cells.

Such studies will be crucial in fully characterizing the anti-angiogenic profile of Nirogacestat and exploring its potential therapeutic applications in angiogenesis-dependent diseases.

References

- 1. Nirogacestat - Wikipedia [en.wikipedia.org]

- 2. springworkstx.com [springworkstx.com]

- 3. Nirogacestat - NCI [dctd.cancer.gov]

- 4. Gamma-Secretase Inhibitor Treatment Promotes VEGF-A-Driven Blood Vessel Growth and Vascular Leakage but Disrupts Neovascular Perfusion | PLOS One [journals.plos.org]

- 5. γ-Secretase: a multifaceted regulator of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gamma-Secretase Inhibitor Treatment Promotes VEGF-A-Driven Blood Vessel Growth and Vascular Leakage but Disrupts Neovascular Perfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Impact of Nirogacestat on Cancer Stem Cell Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nirogacestat (Ogsiveo™), an oral, selective, small-molecule inhibitor of gamma-secretase (γ-secretase), has emerged as a promising therapeutic agent, initially gaining approval for the treatment of desmoid tumors.[1] Its mechanism of action, centered on the inhibition of the Notch signaling pathway, holds significant implications for the targeting of cancer stem cells (CSCs). CSCs, a subpopulation of tumor cells with self-renewal and differentiation capabilities, are considered key drivers of tumor initiation, metastasis, and therapeutic resistance. This technical guide provides an in-depth analysis of nirogacestat's impact on CSC signaling pathways, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Mechanism of Action: Inhibition of Gamma-Secretase and the Notch Signaling Pathway

Nirogacestat functions as a reversible and non-competitive inhibitor of the γ-secretase enzyme complex.[2] This enzyme is crucial for the intramembranous cleavage of several transmembrane proteins, most notably the Notch receptors (Notch1-4).

The canonical Notch signaling cascade is initiated upon the binding of a Notch ligand (e.g., Delta-like or Jagged) to the Notch receptor on an adjacent cell. This interaction triggers a series of proteolytic cleavages, culminating in the γ-secretase-mediated release of the Notch intracellular domain (NICD). The liberated NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF-1/Suppressor of Hairless/LAG-1) and co-activators, such as Mastermind-like (MAML). This transcriptional complex activates the expression of downstream target genes, including those in the Hairy/Enhancer of Split (Hes) and Hes-related with YRPW motif (Hey) families. These target genes are critical regulators of cell fate decisions, promoting proliferation and inhibiting differentiation, which are hallmark characteristics of CSCs.

By inhibiting γ-secretase, nirogacestat prevents the cleavage of the Notch receptor and the subsequent release of NICD. This abrogation of Notch signaling leads to the downregulation of its target genes, thereby attenuating CSC self-renewal and promoting differentiation.

Quantitative Impact of Nirogacestat on Cancer Stem Cell Properties

Preclinical studies across various cancer models have demonstrated nirogacestat's ability to specifically target the CSC population. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Efficacy of Nirogacestat on Cancer Stem Cell-like Properties

| Cancer Type | Cell Line(s) | Assay | Key Findings | Reference |

| T-cell Acute Lymphoblastic Leukemia (T-ALL) | HPB-ALL, DND-41, TALL-1, Sup-T1 | Cell Growth Inhibition | IC50 values of 30–100 nM | [2] |

| T-cell Acute Lymphoblastic Leukemia (T-ALL) | HPB-ALL | Gene Expression (Hes-1) | IC50 <1 nM | [2] |

| T-cell Acute Lymphoblastic Leukemia (T-ALL) | HPB-ALL | Gene Expression (cMyc) | IC50 of 10 nM | [2] |

| Breast Cancer | Not specified | Mammosphere Formation | Reduction in mammosphere formation | [3] |

| Prostate Cancer | Du145, PC3, and their docetaxel-resistant variants | Cell Viability | Dose-dependent inhibition of cell growth (0-10 µM) | [2] |

| Gastric Cancer | CD44+ CSCs | Tumorsphere Formation | Effective inhibition of tumorsphere formation by GSI IX | [4] |

Table 2: In Vivo Efficacy of Nirogacestat on Tumor Growth and CSC Populations

| Cancer Type | Model | Treatment | Key Quantitative Outcomes | Reference |

| T-cell Acute Lymphoblastic Leukemia (T-ALL) | HPB-ALL Xenograft | Nirogacestat (150 mg/kg) | ~92% maximal tumor growth inhibition | [2] |

| Breast Cancer | HCC1599 Xenograft | Nirogacestat (120 mg/kg) | Reduction in tumor cell self-renewal ability | [2] |

| Prostate Cancer | Du145 Xenograft | Nirogacestat (PF-03084014) | 39.7% decrease in tumor volume | [2] |

| Prostate Cancer | PC3 Xenograft | Nirogacestat (PF-03084014) | 28.9% decrease in tumor volume | [2] |

| Prostate Cancer | Du145 Xenograft | Nirogacestat + Docetaxel | 64.1% decrease in tumor volume (additive effect) | [2] |

| Prostate Cancer | PC3 Xenograft | Nirogacestat + Docetaxel | 56.6% decrease in tumor volume (additive effect) | [2] |

Impact on Other Cancer Stem Cell Signaling Pathways

While the primary mechanism of nirogacestat is through Notch inhibition, there is emerging evidence of its impact on other critical CSC signaling pathways, primarily through pathway crosstalk.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is another fundamental signaling cascade in CSC biology. In the canonical pathway, Wnt ligands bind to Frizzled receptors, leading to the stabilization and nuclear translocation of β-catenin, which then activates target gene expression. There is significant crosstalk between the Notch and Wnt pathways. In some contexts, Notch signaling can potentiate Wnt signaling. For instance, in gastric cancer, Notch1 has been shown to be important in mediating the crosstalk between the Notch and Wnt/β-catenin pathways in CD44+ CSCs.[4] Therefore, by inhibiting Notch, nirogacestat may indirectly downregulate Wnt/β-catenin signaling in certain cancer types, although direct effects of nirogacestat on Wnt pathway components require further investigation. In preclinical desmoid tumor models, sustained suppression of Notch signaling by nirogacestat correlated with decreased β-catenin nuclear localization.[5]

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is also implicated in the maintenance of CSCs in various cancers. While direct studies on the effect of nirogacestat on the Hh pathway are limited, some research suggests a potential link between γ-secretase activity and Hh signaling. For example, in a mouse model of Down syndrome, a γ-secretase inhibitor was found to restore Sonic Hedgehog (Shh) signaling.[6] However, the relevance of this finding to cancer stem cells and the specific effects of nirogacestat on the Hh pathway in this context remain to be elucidated.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of nirogacestat's impact on CSCs.

Western Blot Analysis for Notch Intracellular Domain (NICD)

Objective: To detect the levels of cleaved and active Notch1 (NICD) in cell lysates following treatment with nirogacestat.

Protocol:

-

Cell Culture and Treatment: Plate cancer cells at a suitable density and allow them to adhere. Treat the cells with varying concentrations of nirogacestat or vehicle control for a specified duration (e.g., 24-48 hours).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the cleaved form of Notch1 (NICD) overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should be used on the same or a parallel blot.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody corresponding to the primary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 9. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the NICD signal to the loading control.

Tumorsphere Formation Assay

Objective: To assess the self-renewal capacity of cancer stem cells in a non-adherent culture system following treatment with nirogacestat.

Protocol:

-

Cell Preparation: Harvest cells and prepare a single-cell suspension.

-

Cell Seeding: Seed the cells at a low density (e.g., 1,000-5,000 cells/mL) in ultra-low attachment plates containing serum-free sphere-forming medium supplemented with growth factors (e.g., EGF and bFGF).

-

Treatment: Add varying concentrations of nirogacestat or vehicle control to the wells at the time of seeding.

-

Incubation: Culture the cells for 7-14 days in a humidified incubator at 37°C and 5% CO2 to allow for tumorsphere formation.

-

Sphere Counting and Measurement: After the incubation period, count the number of tumorspheres (typically defined as spheres with a diameter > 50 µm) in each well using a microscope. The diameter of the spheres can also be measured.

-

Sphere-Forming Efficiency (SFE) Calculation: Calculate the SFE as: (Number of tumorspheres formed / Number of cells seeded) x 100%.

-

Serial Passaging (for self-renewal): Collect the primary tumorspheres, dissociate them into single cells, and re-plate them under the same conditions to assess secondary sphere formation, which is a more stringent measure of self-renewal.

ALDEFLUOR™ Assay for Aldehyde Dehydrogenase (ALDH) Activity

Objective: To identify and quantify the population of cells with high ALDH activity, a common marker for cancer stem cells, after treatment with nirogacestat.

Protocol:

-

Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.

-

Staining: Resuspend the cells in ALDEFLUOR™ assay buffer. For each sample, prepare a "test" tube and a "control" tube.

-

DEAB Control: Add the specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), to the "control" tube.

-

Substrate Addition: Add the activated ALDEFLUOR™ substrate to the "test" tube and immediately transfer half of this cell suspension to the "control" tube.

-

Incubation: Incubate both tubes at 37°C for 30-60 minutes.

-

Flow Cytometry Analysis: Analyze the cell suspensions using a flow cytometer. The ALDH-positive (ALDH+) population is identified as the brightly fluorescent cells in the "test" sample that are absent in the DEAB-treated "control" sample.

-

Quantification: Determine the percentage of ALDH+ cells in the total viable cell population for each treatment condition.

Conclusion and Future Directions

Nirogacestat's primary mechanism of inhibiting the Notch signaling pathway provides a strong rationale for its use in targeting cancer stem cells. Preclinical data across multiple cancer types, including T-ALL, breast cancer, and prostate cancer, demonstrate its ability to reduce CSC populations and inhibit tumor growth, both as a single agent and in combination with chemotherapy. While its impact is most pronounced on the Notch pathway, potential indirect effects on other crucial CSC signaling cascades, such as Wnt/β-catenin, warrant further investigation.

Future research should focus on:

-

Elucidating the precise mechanisms of crosstalk between Notch inhibition by nirogacestat and other CSC pathways like Wnt and Hedgehog.

-

Conducting comprehensive preclinical studies to generate more quantitative data on nirogacestat's efficacy against CSCs in a wider range of solid and hematological malignancies.

-

Identifying predictive biomarkers to select patients who are most likely to benefit from nirogacestat therapy based on the Notch dependency of their tumors' CSC population.

The continued exploration of nirogacestat and other γ-secretase inhibitors holds the potential to yield novel therapeutic strategies aimed at eradicating the root of cancer malignancy: the cancer stem cell.

References

- 1. Nirogacestat - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. Unlocking the Secrets of Cancer Stem Cells with γ-Secretase Inhibitors: A Novel Anticancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gamma-Secretase Inhibitor IX (GSI) Impairs Concomitant Activation of Notch and Wnt-Beta-Catenin Pathways in CD44+ Gastric Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. Mammosphere Formation in Breast Carcinoma Cell Lines Depends upon Expression of E-cadherin | PLOS One [journals.plos.org]

Foundational Research on Nirogacestat's Effect on T-cell Acute Lymphoblastic Leukemia (T-ALL): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nirogacestat, an oral, selective gamma-secretase inhibitor (GSI), has demonstrated significant clinical activity in desmoid tumors by potently inhibiting the Notch signaling pathway. Given that over 50% of T-cell Acute Lymphoblastic Leukemia (T-ALL) cases are driven by activating mutations in the NOTCH1 gene, nirogacestat presents a compelling therapeutic candidate for this aggressive hematologic malignancy. This technical guide synthesizes the foundational preclinical and early clinical research on the effects of nirogacestat and other closely related GSIs on T-ALL. It provides an in-depth overview of the mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visual representations of the underlying biological pathways and workflows. The evidence presented herein supports the rationale for further investigation of nirogacestat as a targeted therapy for T-ALL, particularly in combination with other standard-of-care agents.

Introduction: The Rationale for Targeting Notch in T-ALL with Nirogacestat

T-cell Acute Lymphoblastic Leukemia is an aggressive cancer of immature T-lymphoblasts. A significant breakthrough in understanding the molecular pathogenesis of T-ALL was the discovery of activating mutations in the NOTCH1 gene in more than half of all patients.[1][2] These mutations lead to the constitutive activation of the Notch1 signaling pathway, which is crucial for normal T-cell development but becomes a potent oncogenic driver in the context of T-ALL, promoting cell proliferation, survival, and metabolic reprogramming.[3][4]

The Notch1 receptor is a transmembrane protein that, upon ligand binding, undergoes a series of proteolytic cleavages. The final and critical cleavage is mediated by the gamma-secretase enzyme complex, which releases the active Notch1 intracellular domain (NICD).[2] NICD then translocates to the nucleus, where it forms a complex with other transcriptional regulators to activate target genes such as HES1 and MYC, driving leukemogenesis.[4]

Nirogacestat (formerly known as PF-03084014) is a potent, selective, and orally bioavailable small molecule inhibitor of the gamma-secretase enzyme.[5] By blocking this enzyme, nirogacestat prevents the cleavage and activation of Notch1, thereby inhibiting downstream oncogenic signaling. This direct mechanism of action provides a strong rationale for its investigation as a targeted therapy in NOTCH1-mutated T-ALL.[6]

Mechanism of Action: Inhibition of the Notch Signaling Pathway

Nirogacestat functions by non-competitively and reversibly binding to the gamma-secretase complex, preventing the proteolytic processing of its substrates, including the Notch1 receptor.[5] This inhibition effectively halts the Notch signaling cascade.

Preclinical Data: In Vitro and In Vivo Efficacy

Preclinical studies utilizing nirogacestat (PF-03084014) and other GSIs have demonstrated anti-leukemic activity in T-ALL cell lines and animal models.

In Vitro Studies: Effects on Cell Viability, Apoptosis, and Cell Cycle

Treatment of NOTCH1-mutated T-ALL cell lines with GSIs leads to a dose-dependent reduction in cell proliferation and viability.[5][7] This is often accompanied by cell cycle arrest in the G0/G1 phase and, with prolonged exposure, induction of apoptosis.[7] A key finding from preclinical work is the synergistic anti-leukemic effect observed when nirogacestat is combined with glucocorticoids like dexamethasone, even in glucocorticoid-resistant T-ALL models.[5][6]

Table 1: In Vitro Effects of Gamma-Secretase Inhibitors on T-ALL Cell Lines

| Cell Line | GSI Used | Concentration (µM) | Duration (days) | Effect on Cell Viability (% reduction) | Effect on Apoptosis (% increase) | Reference |

| CUTLL1 | PF-03084014 | 1 | 3 | ~20% (monotherapy) | Not specified | [5] |

| CUTLL1 | PF-03084014 + Dexamethasone | 1 (PF-03084014) | 3 | ~70% (combination) | Not specified | [5] |

| RPMI-8402 | Compound E | 1 | 14 | Not specified | ~30% | [7] |

| DND-41 | YO01027 | Not specified | 7 | Not specified | Significant increase | [8] |

In Vivo Studies: Xenograft Models

In vivo studies using T-ALL xenograft models in immunodeficient mice have corroborated the anti-tumor activity of GSIs. Treatment with nirogacestat, particularly in combination with dexamethasone, has been shown to significantly reduce tumor burden and, in some cases, induce tumor regression.[5]

Table 2: In Vivo Efficacy of Nirogacestat in a T-ALL Xenograft Model

| Xenograft Model | Treatment Group | Dosing Regimen | Duration of Treatment | Change in Tumor Burden | Reference |

| CUTLL1 | Vehicle | Not specified | Not specified | 4- to 7-fold increase | [5] |

| CUTLL1 | Dexamethasone | Not specified | Not specified | 4- to 7-fold increase | [5] |

| CUTLL1 | PF-03084014 | Not specified | Not specified | 4- to 7-fold increase | [5] |

| CUTLL1 | PF-03084014 + Dexamethasone | Not specified | Not specified | Abrogated tumor growth; induced regression in 4/9 tumors | [5] |

Clinical Data: Phase I Trial in T-ALL/T-LBL

A Phase I clinical trial (NCT00878189) evaluated nirogacestat (PF-03084014) in patients with advanced solid tumors and relapsed/refractory T-ALL or T-cell lymphoblastic lymphoma (T-LBL).[9][10][11][12]

Table 3: Clinical Activity of Nirogacestat in T-ALL/T-LBL (NCT00878189)

| Number of T-ALL/T-LBL Patients | Dose and Schedule | Key Outcomes | Adverse Events | Reference |

| 8 | 150 mg twice daily | 1 T-ALL patient achieved a complete response lasting ~3 months. | Most common were nausea and vomiting (grades 1 and 2). | [9][12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the foundational research of GSIs in T-ALL.

Cell Viability Assay (MTT/XTT Assay)

This protocol is a generalized procedure for assessing the effect of nirogacestat on the viability of T-ALL cell lines.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The NOTCH signaling pathway: role in the pathogenesis of T-cell acute lymphoblastic leukemia and implication for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Notch signalling in T cell lymphoblastic leukaemia/lymphoma and other haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Preclinical analysis of the γ-secretase inhibitor PF-03084014 in combination with glucocorticoids in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro validation of γ-secretase inhibitors alone or in combination with other anti-cancer drugs for the treatment of T-cell acute lymphoblastic leukemia | Haematologica [haematologica.org]

- 8. Dual antitumor mechanisms of Notch signaling inhibitor in a T‐cell acute lymphoblastic leukemia xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cris.unibo.it [cris.unibo.it]

- 10. A Phase 1 study of the novel gamma-secretase inhibitor PF-03084014 in patients with T-cell acute lymphoblastic leukemia and T-cell lymphoblastic lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Phase 1 study of the novel gamma-secretase inhibitor PF-03084014 in patients with T-cell acute lymphoblastic leukemia and T-cell lymphoblastic lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Advances of target therapy on NOTCH1 signaling pathway in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Preclinical Pharmacodynamics of Nirogacestat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nirogacestat (Ogsiveo™) is an orally bioavailable, selective, and reversible small molecule inhibitor of gamma-secretase.[1] This enzyme plays a crucial role in the proteolytic cleavage of multiple transmembrane proteins, most notably the Notch receptor and the B-cell maturation antigen (BCMA).[1] Dysregulation of the Notch signaling pathway is implicated in the pathogenesis of various malignancies, including desmoid tumors, by promoting cell proliferation and survival.[2] Additionally, the shedding of BCMA from the surface of multiple myeloma cells by gamma-secretase can limit the efficacy of BCMA-targeted therapies.[3] This technical guide provides an in-depth overview of the preclinical pharmacodynamics of nirogacestat, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways and experimental workflows.

Mechanism of Action: Inhibition of Gamma-Secretase

Nirogacestat exerts its therapeutic effects by binding to and inhibiting the gamma-secretase complex, a multi-protein enzyme embedded in the cell membrane. This inhibition prevents the cleavage of its substrates, leading to two primary downstream effects with therapeutic relevance in oncology.

Inhibition of the Notch Signaling Pathway

The canonical Notch signaling pathway is a highly conserved signaling cascade that regulates cell fate decisions, proliferation, and apoptosis.[4] In desmoid tumors and other cancers, aberrant activation of this pathway can drive tumorigenesis.[2] Nirogacestat's inhibition of gamma-secretase blocks the final and critical step in Notch receptor processing, preventing the release of the Notch intracellular domain (NICD). The NICD is the active component of the pathway that translocates to the nucleus to activate the transcription of target genes. By preventing NICD formation, nirogacestat effectively silences this pro-proliferative signaling cascade.[2]

References

Nirogacestat's potential applications in studying recessive dystrophic epidermolysis bullosa

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Recessive Dystrophic Epidermolysis Bullosa (RDEB) is a devastating rare genetic disorder characterized by severe skin fragility, chronic wounds, and progressive fibrosis.[1] The fibrotic processes in RDEB are a major source of morbidity and mortality, contributing to joint contractures and the development of aggressive squamous cell carcinomas.[2][3] Emerging research has highlighted the crucial role of the Notch signaling pathway in driving this fibrosis.[4] This technical guide explores the preclinical rationale for the use of nirogacestat, a gamma-secretase inhibitor, as a potential therapeutic agent to mitigate fibrosis in RDEB. We will delve into its mechanism of action, present the available preclinical data, detail relevant experimental protocols, and discuss the future outlook for its application in RDEB research and drug development.

The Pathophysiology of Fibrosis in RDEB and the Role of Notch Signaling

RDEB is caused by mutations in the COL7A1 gene, which encodes for type VII collagen. This protein is essential for the formation of anchoring fibrils that secure the epidermis to the dermis.[5] The absence of functional type VII collagen leads to recurrent blistering and a chronic wound-healing state characterized by inflammation and the excessive deposition of extracellular matrix, resulting in debilitating fibrosis.[2][3]

Recent studies have identified the Notch signaling pathway as a key driver of this profibrotic environment.[4] In RDEB fibroblasts, the ligand JAG1 and the activated form of its receptor, cleaved NOTCH1, are found to be upregulated.[6] This aberrant activation of the JAG1/NOTCH1 axis is further amplified by transforming growth factor-beta 1 (TGF-β1), a well-established profibrotic cytokine.[6] This sustained Notch signaling promotes the transition of fibroblasts into a profibrotic state, leading to increased contractility and excessive deposition of collagen and other extracellular matrix components.[6]

Nirogacestat: A Targeted Inhibitor of the Notch Signaling Pathway

Nirogacestat is an orally bioavailable small molecule that acts as a selective inhibitor of gamma-secretase, a multi-protein enzyme complex.[7] Gamma-secretase is responsible for the final proteolytic cleavage and activation of the Notch receptor.[8][9] By inhibiting this enzyme, nirogacestat effectively blocks the release of the Notch intracellular domain (NICD), preventing its translocation to the nucleus and the subsequent transcription of Notch target genes that promote fibrosis.[4][7]

Preclinical Evidence of Nirogacestat in RDEB

A pivotal preclinical study investigated the effects of gamma-secretase inhibitors, including nirogacestat (PF-03084014), on primary fibroblasts derived from RDEB patients.[6] The findings from this study provide a strong rationale for the therapeutic potential of nirogacestat in RDEB.

Quantitative Data Summary

The following tables summarize the key findings from the preclinical evaluation of nirogacestat in RDEB fibroblasts and the clinical trial data for nirogacestat in desmoid tumors, a related fibrotic condition.

Table 1: Preclinical Efficacy of Nirogacestat in RDEB Fibroblasts

| Parameter | Observation | Significance | Reference |

| Fibroblast Contractility | Reduction in contractility of RDEB-derived fibroblasts. | Significant | [6] |

| TGF-β1 Secretion | Diminished secretion of TGF-β1. | Significant | [6] |

| Collagen Secretion | Diminished secretion of collagens. | Significant | [6] |

| Fibrotic Protein Expression | Downregulation of several fibrotic proteins. | Significant | [6] |

Table 2: Clinical Efficacy of Nirogacestat in Desmoid Tumors (DeFi Trial)

| Endpoint | Nirogacestat | Placebo | p-value | Reference |

| Progression-Free Survival | ||||

| Hazard Ratio for Progression or Death | 0.29 (95% CI, 0.15 to 0.55) | - | <0.001 | [10] |

| 2-Year Event-Free Rate | 76% | 44% | <0.001 | [10] |

| Objective Response Rate | 41% | 8% | <0.001 | [10] |

| Complete Response | 7% | 0% | - | [10] |

| Median Time to Response | 5.6 months | 11.1 months | - | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of nirogacestat's effects on RDEB fibroblasts.

Cell Culture and Treatment

Primary dermal fibroblasts are isolated from skin biopsies of RDEB patients and healthy donors and cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics. For experiments, cells are treated with nirogacestat (PF-03084014) at various concentrations. To mimic the profibrotic microenvironment, cells can be stimulated with recombinant human TGF-β1.

Collagen Gel Contraction Assay

This assay measures the ability of fibroblasts to contract a collagen matrix, a key function of profibrotic cells.

Materials:

-

Rat tail collagen type I

-

5x DMEM

-

Sterile 1M NaOH

-

24-well culture plates

-

Fibroblast cell suspension

Procedure:

-

Prepare a neutralized collagen solution on ice by mixing collagen type I, 5x DMEM, and titrating with 1M NaOH to a neutral pH.

-

Resuspend fibroblasts in serum-free DMEM and mix with the neutralized collagen solution.

-

Pipette the cell-collagen mixture into 24-well plates and allow to polymerize at 37°C.

-

After polymerization, add culture medium with or without nirogacestat and/or TGF-β1 to each well.

-

Gently detach the collagen gels from the sides of the wells.

-

Image the gels at regular intervals and measure the area of the gel using image analysis software. The percentage of contraction is calculated relative to the initial gel area.

Western Blotting for Fibrotic Markers

This technique is used to quantify the expression of key fibrotic proteins.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-Collagen I, anti-α-SMA, anti-cleaved NOTCH1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse treated and untreated fibroblast monolayers with RIPA buffer.

-

Quantify total protein concentration using a BCA assay.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and image the blot. Densitometry is used to quantify protein expression relative to a loading control like β-actin.

ELISA for TGF-β1 Secretion

This assay quantifies the amount of TGF-β1 secreted by fibroblasts into the culture medium.

Materials:

-

Commercially available human TGF-β1 ELISA kit

-

Cell culture supernatants

-

1N HCl and 1.2N NaOH/0.5M HEPES for sample activation

Procedure:

-

Collect cell culture supernatants from treated and untreated fibroblasts.

-

Activate latent TGF-β1 to its immunoreactive form by transient acidification with 1N HCl, followed by neutralization with 1.2N NaOH/0.5M HEPES.

-

Perform the ELISA according to the manufacturer's instructions, which typically involves adding samples and standards to a pre-coated plate, followed by incubation with detection antibodies and a substrate for colorimetric detection.

-

Measure the absorbance at 450 nm and calculate the concentration of TGF-β1 based on a standard curve.

Clinical Landscape and Future Directions

To date, there are no registered clinical trials of nirogacestat specifically for RDEB. However, the robust preclinical data provide a strong impetus for initiating such studies. The successful Phase 3 DeFi trial of nirogacestat in desmoid tumors, which share a common feature of fibroblastic proliferation, demonstrates that the drug is generally well-tolerated and can produce significant clinical benefits in a fibrotic disease.[10]

Key considerations for future clinical trials in RDEB would include establishing optimal dosing, defining appropriate clinical endpoints to measure the impact on fibrosis (such as skin elasticity and wound healing), and long-term safety monitoring in this vulnerable patient population.

Conclusion

The inhibition of the Notch signaling pathway with nirogacestat represents a promising therapeutic strategy for mitigating the debilitating fibrosis associated with Recessive Dystrophic Epidermolysis Bullosa. The strong preclinical evidence demonstrating its ability to reduce the profibrotic phenotype of RDEB fibroblasts, coupled with its proven clinical efficacy and manageable safety profile in a related fibrotic disorder, underscores the urgent need to advance nirogacestat into clinical trials for RDEB. Such studies hold the potential to offer a much-needed treatment that addresses a core pathological driver of this devastating disease.

References

- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 2. benchchem.com [benchchem.com]

- 3. ibl-international.com [ibl-international.com]

- 4. cellbiolabs.com [cellbiolabs.com]

- 5. mdpi.com [mdpi.com]

- 6. Gamma-Secretase Inhibitors Downregulate the Profibrotic NOTCH Signaling Pathway in Recessive Dystrophic Epidermolysis Bullosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. test.hoelzel-biotech.com [test.hoelzel-biotech.com]

- 8. Collagen Gel Contraction Assay [protocols.io]

- 9. fn-test.com [fn-test.com]

- 10. Nirogacestat, a γ-Secretase Inhibitor for Desmoid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Investigation of Nirogacestat for Ovarian Granulosa Cell Tumors: A Technical Overview for Researchers

Stamford, CT – [Current Date] – Nirogacestat, an investigational, oral, selective gamma-secretase inhibitor, is currently under evaluation for its therapeutic potential in patients with recurrent ovarian granulosa cell tumors (GCTs), a rare form of ovarian cancer with limited treatment options.[1][2] This document provides a technical guide for researchers, scientists, and drug development professionals on the preliminary investigation of nirogacestat in this indication, summarizing available preclinical data, outlining the design of an ongoing clinical trial, and detailing the hypothesized mechanism of action.

Introduction to Ovarian Granulosa Cell Tumors and Nirogacestat

Ovarian granulosa cell tumors account for approximately 5% of all ovarian malignancies and are the most common subtype of sex cord-stromal tumors.[1] A key characteristic of nearly all adult-type GCTs is a mutation in the FOXL2 gene.[1] Current treatment for recurrent disease often involves chemotherapy, which has shown only modest efficacy, highlighting a significant unmet medical need.[3]

Nirogacestat is a small molecule inhibitor of gamma-secretase, an enzyme crucial for the activation of the Notch signaling pathway.[4] Dysregulation of the Notch pathway is believed to play a role in the growth of GCTs.[3][4] Preclinical studies have indicated that ovarian granulosa cell tumor cell lines are susceptible to gamma-secretase inhibition.[1][2]

Mechanism of Action: Targeting the Notch Signaling Pathway

The proposed mechanism of action for nirogacestat in ovarian GCTs is the inhibition of the Notch signaling pathway.[1] In normal cellular processes, the binding of a Notch ligand to its receptor initiates a series of proteolytic cleavages, the final of which is mediated by gamma-secretase. This releases the Notch intracellular domain (NICD), which then translocates to the nucleus to activate the transcription of target genes involved in cell proliferation, differentiation, and survival.

In GCTs, it is hypothesized that aberrant Notch signaling contributes to tumor growth.[3] By inhibiting gamma-secretase, nirogacestat prevents the release of NICD, thereby blocking the downstream signaling cascade and is expected to inhibit Notch-induced granulosa cell proliferation.[5][6]

Preclinical Evaluation

A preclinical study evaluated the effects of nirogacestat in vitro using the KGN GCT cell line, which harbors the characteristic FOXL2 C134W mutation.[5][7] The findings from this study are summarized below.

Quantitative Data